molecular formula C13H17NO2 B582475 6-(Cyclohexyloxy)-4-methylnicotinaldehyde CAS No. 1289056-55-8

6-(Cyclohexyloxy)-4-methylnicotinaldehyde

Cat. No.: B582475
CAS No.: 1289056-55-8
M. Wt: 219.284
InChI Key: ONMLMKCBTGAYBP-UHFFFAOYSA-N
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Description

6-(Cyclohexyloxy)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a cyclohexyloxy group attached to the sixth position of the nicotinaldehyde ring and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylnicotinaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Another approach involves the use of cyclohexyloxy-substituted intermediates, which are then subjected to formylation reactions to introduce the aldehyde group at the desired position. This method may require the use of protecting groups to ensure selective functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 6-(Cyclohexyloxy)-4-methylnicotinic acid.

    Reduction: 6-(Cyclohexyloxy)-4-methylnicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexyloxy)-4-methylnicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Methylnicotinaldehyde: Lacks the cyclohexyloxy group, resulting in different chemical and biological properties.

    6-(Cyclohexyloxy)nicotinaldehyde: Lacks the methyl group at the fourth position, leading to variations in reactivity and applications.

    Cyclohexyloxy-substituted aldehydes: Share the cyclohexyloxy group but differ in the position and nature of other substituents.

Uniqueness

6-(Cyclohexyloxy)-4-methylnicotinaldehyde is unique due to the specific combination of the cyclohexyloxy and methyl groups on the nicotinaldehyde ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-cyclohexyloxy-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMLMKCBTGAYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745134
Record name 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289056-55-8
Record name 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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